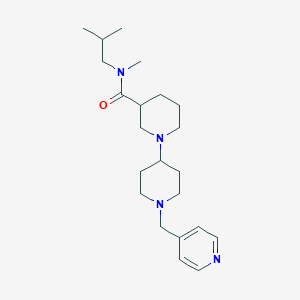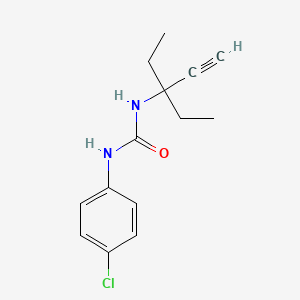
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide (IMBP) is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various neurological disorders.
Mechanism of Action
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a potent antagonist of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. It also acts as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. By blocking these receptors, this compound can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent antipsychotic effects in animal models of schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. These effects are thought to be mediated by the modulation of various neurotransmitters and cytokines, which are involved in the pathogenesis of these disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potent antipsychotic and neuroprotective effects, which make it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, one of the main limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, the long-term safety and efficacy of this compound in humans have not yet been established, which limits its potential applications in clinical settings.
Future Directions
Despite its limitations, N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has significant potential for future research. Some of the future directions for research on this compound include:
1. Development of more efficient synthesis methods to produce this compound in larger quantities.
2. Investigation of the long-term safety and efficacy of this compound in humans.
3. Development of more potent and selective derivatives of this compound for the treatment of specific neurological disorders.
4. Investigation of the potential applications of this compound in the treatment of other disorders, such as depression and anxiety.
5. Investigation of the potential applications of this compound in combination therapy with other drugs for the treatment of neurological disorders.
In conclusion, this compound is a promising compound that has significant potential for the development of drugs for the treatment of various neurological disorders. Further research is needed to fully elucidate its mechanism of action and to establish its long-term safety and efficacy in humans.
Synthesis Methods
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-pyridinemethanol with isobutylamine to form N-isobutyl-4-pyridinemethanamine. This intermediate is then reacted with N-methylpiperidine-4-carboxylic acid chloride to form N-methyl-N-isobutyl-4-(pyridin-4-ylmethyl)piperidine-3-carboxamide. Finally, this compound is treated with sodium borohydride to form this compound.
Scientific Research Applications
N-isobutyl-N-methyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in the development of drugs for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have potent antipsychotic, anti-inflammatory, and neuroprotective effects.
properties
IUPAC Name |
N-methyl-N-(2-methylpropyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)15-24(3)22(27)20-5-4-12-26(17-20)21-8-13-25(14-9-21)16-19-6-10-23-11-7-19/h6-7,10-11,18,20-21H,4-5,8-9,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJPLGXPBGUTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)

![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5324193.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)